molecular formula C20H20N4O4 B2630363 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903168-16-0

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2630363
M. Wt: 380.404
InChI Key: BBOPKOGAFKZJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Biological Evaluation

Antagonistic Applications

  • CGRP Receptor Antagonism : A compound structurally similar to the specified molecule has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. The study outlines the synthesis of this compound and its potential use as a CGRP receptor inhibitor, highlighting its significance in related pharmaceutical research (Cann et al., 2012).

Anticancer and Antimicrobial Activities

  • Anticancer Potential : Compounds with a chromene and pyrimidine structure, similar to the query compound, have been investigated for their anti-proliferative activities against human breast cancer cell lines. The study also conducted molecular docking with active compounds, demonstrating their binding affinity and suggesting their potential as anticancer agents (Parveen et al., 2017).
  • Antimicrobial and Antifungal Properties : Various studies have explored the antimicrobial and antifungal activities of chromene-3-carboxamide derivatives. These studies highlight the potential of these compounds in treating bacterial and fungal infections, thereby underscoring their significance in pharmaceutical research (Raval, Naik, & Desai, 2012).

Molecular Docking and QSAR Studies

  • Molecular Docking : Research involving molecular docking studies of chromene-3-carboxamide derivatives has been conducted to understand their interaction with biological targets. This research is crucial in drug design and development, providing insights into the potential therapeutic applications of these compounds (Chavan, Hosamani, Kulkarni, & Joshi, 2018).

Safety And Hazards

This compound is for research use only and is not intended for human or veterinary use1.


properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-10-17(25)23-20(21-12)24-8-6-14(7-9-24)22-18(26)15-11-13-4-2-3-5-16(13)28-19(15)27/h2-5,10-11,14H,6-9H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOPKOGAFKZJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide

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